molecular formula C20H18ClN3O2 B2415168 2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 850239-49-5

2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No. B2415168
CAS RN: 850239-49-5
M. Wt: 367.83
InChI Key: RGLDSLCSFHQZTE-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as Cmpd7c, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has been a subject of interest for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Antifungal Activity

Several studies have explored the antifungal potential of compounds structurally related to 2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol. For instance, Zhang et al. (2016) investigated pyrazolo[1,5-a]pyrimidines derivatives, which showed significant antifungal abilities against various phytopathogenic fungi, including Colletotrichum gloeosporioides (Zhang et al., 2016). Similarly, derivatives of 2-amino-4-{4'-[(4'Â’Â’-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine displayed moderate antimicrobial activity against various bacteria and fungi (J.V.Guna & D.M.Purohit, 2012).

Anticancer and Antimicrobial Agents

Compounds with structural similarities to the chemical have been evaluated for their potential as anticancer and antimicrobial agents. For instance, a study by Hafez et al. (2016) focused on the synthesis of pyrazole derivatives with potential as both antimicrobial and anticancer agents (Hafez et al., 2016). Another research by Liu et al. (2006) involved the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, which could have applications in cancer treatment (Liu et al., 2006).

Antitumor Activity

The antitumor activities of pyrimidine derivatives have been a focus of several studies. For example, Gangjee et al. (1996) investigated 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, potentially useful as antitumor agents (Gangjee et al., 1996). Another study by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of novel thieno[3,2-d]pyrimidine derivatives (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12(2)11-26-15-7-8-16(18(25)9-15)19-17(10-23-20(22)24-19)13-3-5-14(21)6-4-13/h3-10,25H,1,11H2,2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLDSLCSFHQZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327920
Record name 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

CAS RN

850239-49-5
Record name 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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